molecular formula C9H4Br2ClF3O B13724811 2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl bromide

2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13724811
M. Wt: 380.38 g/mol
InChI Key: XOQSZVCBOGVCIB-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of phenacyl alcohols.

Scientific Research Applications

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of biologically active molecules. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-chloroacetophenone: Similar structure but lacks the trifluoromethyl group.

    2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom instead of chlorine.

    2-Bromo-4’-methylacetophenone: Contains a methyl group instead of chlorine and trifluoromethyl groups.

Uniqueness

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties, making the compound useful in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(12)7(8(4)11)9(13,14)15/h1-2H,3H2

InChI Key

XOQSZVCBOGVCIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Br)C(F)(F)F)Cl

Origin of Product

United States

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